Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various substituents such as benzyl, allyloxy, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzylidene and thiophene derivatives with thiazolopyrimidine precursors under controlled conditions. The reaction may require catalysts such as Lewis acids and solvents like toluene to facilitate the process. Microwave irradiation can also be employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives with different substituents, such as:
- Benzyl 2-(4-(methoxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one .
Uniqueness
The uniqueness of Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activity. This compound belongs to the thiazolo[3,2-a]pyrimidine class, which has garnered interest due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure
The molecular formula of this compound is C29H24N2O4S2, with a molecular weight of 528.6 g/mol. The structure features a thiazole ring fused with a pyrimidine moiety, which is known for contributing to various biological activities.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C29H24N2O4S2 |
Molecular Weight | 528.6 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
- Anti-inflammatory Activity : Compounds in the thiazolo[3,2-a]pyrimidine class have been studied for their anti-inflammatory properties. Research indicates that derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in the inflammatory process. For instance, related compounds have demonstrated IC50 values in the low micromolar range against COX-II, suggesting potential therapeutic use in inflammatory diseases .
- Anticancer Potential : The structural characteristics of benzyl thiazolo[3,2-a]pyrimidines suggest they may interact with various cellular pathways involved in cancer proliferation and survival. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK .
- Antimicrobial Activity : Some derivatives of thiazolo[3,2-a]pyrimidines exhibit antimicrobial properties against both bacterial and fungal strains. The presence of thiophene and allyloxy groups may enhance their interaction with microbial cell membranes or metabolic pathways .
Case Study 1: Anti-inflammatory Activity
A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their COX-II inhibitory activity. The most potent compound showed an IC50 value of 0.52 μM, indicating significant anti-inflammatory potential compared to Celecoxib (IC50 = 0.78 μM) .
Case Study 2: Anticancer Effects
Research conducted on a related compound demonstrated its ability to inhibit cell growth in various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis via caspase activation and increased levels of pro-apoptotic proteins .
Case Study 3: Antimicrobial Properties
In vitro tests revealed that certain derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL for various strains .
Properties
CAS No. |
617697-10-6 |
---|---|
Molecular Formula |
C29H24N2O4S2 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
benzyl (2E)-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24N2O4S2/c1-3-15-34-22-13-11-20(12-14-22)17-24-27(32)31-26(23-10-7-16-36-23)25(19(2)30-29(31)37-24)28(33)35-18-21-8-5-4-6-9-21/h3-14,16-17,26H,1,15,18H2,2H3/b24-17+ |
InChI Key |
NRRSMQDXOJMBPJ-JJIBRWJFSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OCC=C)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC=C)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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